Cyanogen

Descripción

Historical Trajectories of Cyanogen Academic Inquiry

The academic investigation into this compound has a history spanning over two centuries. This compound was first synthesized and characterized in 1815 by Joseph Louis Gay-Lussac, who also determined its empirical formula and gave it its name. The term "cyanogène" was coined from Greek words meaning "blue" and "to create," a nod to the isolation of cyanide from the pigment Prussian blue by Carl Wilhelm Scheele wikipedia.orgchemeurope.com. Scheele had likely generated this compound around 1782 during his studies of hydrogen cyanide, although the first confirmed synthesis leading to what is now known as this compound chloride was reported in 1802 chemeurope.comwikipedia.org.

This compound gained prominence with the expansion of the fertilizer industry in the late 19th century, where it served as an important intermediate wikipedia.orgchemeurope.com. Its historical significance also includes its detection in the tail of Halley's Comet in 1910, which, despite causing public concern, had no actual effect due to the diffuse nature of the cometary tail wikipedia.org. Early research also explored its potential in various applications, including as a stabilizer in nitrocellulose production wikipedia.orgchemeurope.com.

Conceptual Frameworks: this compound as a Pseudohalogen and Dinitrile

This compound is conceptually understood within two key chemical frameworks: as a pseudohalogen and as a dinitrile.

As a pseudohalogen, this compound mimics the chemical behavior of diatomic halogen molecules like Cl₂ wikipedia.orgchemeurope.commerriam-webster.com. Pseudohalogens are polyatomic groups that exhibit chemistry analogous to that of true halogens, allowing them to substitute for halogens in various compounds quora.comwikipedia.org. The this compound molecule (CN)₂ is a symmetrical pseudohalogen molecule embibe.com. Other examples of pseudohalogen groups include cyanide (CN⁻), cyanate (B1221674) (OCN⁻), thiocyanate (B1210189) (SCN⁻), and azide (B81097) (N₃⁻) merriam-webster.comquora.comwikipedia.org. These groups can form molecules of the general form Ps–Ps or Ps–X (where Ps is a pseudohalogen group and X is a halogen), such as this compound halides (e.g., this compound chloride, ClCN; this compound bromide, BrCN) wikipedia.orgwikipedia.orgembibe.com. Pseudohalides, the univalent anions derived from pseudohalogens, form binary acids with hydrogen (like hydrogen cyanide, HCN) and can form insoluble salts with silver, similar to halides quora.comwikipedia.org.

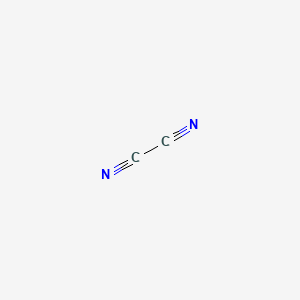

Concurrently, this compound is classified as a dinitrile, specifically the dinitrile of oxalic acid wikipedia.orgnih.govacs.org. Dinitriles are organic compounds containing two nitrile (−C≡N) functional groups. The structure of this compound, N≡C−C≡N, explicitly shows these two nitrile groups linked by a carbon-carbon single bond wikipedia.orgontosight.ai. This structural feature dictates its reactivity in reactions characteristic of nitriles, such as hydrolysis to form oxalic acid and ammonia, although this hydrolysis is slow in aqueous solution drugfuture.comchemicalbook.com. This compound can also be viewed as the anhydride (B1165640) of oxamide (B166460) (H₂NC(O)C(O)NH₂) chemeurope.com.

Interdisciplinary Significance in Contemporary Chemical Research

This compound holds interdisciplinary significance in contemporary chemical research, bridging various fields. Its fundamental properties as a simple carbon nitride contribute to research in materials science, particularly concerning carbon nitride polymers ((CN)ₓ) ontosight.ai.

In atmospheric chemistry and combustion processes, the highly reactive this compound radical (CN), which can be generated from the decomposition of this compound, plays a crucial role ontosight.ai. Research in these areas investigates the formation and reactions of this radical.

Although safety considerations limit its direct use, derivatives of this compound, such as this compound halides (e.g., this compound bromide), are valuable reagents in fields like molecular biology for peptide mapping and protein sequencing, as well as in organic synthesis fishersci.at. The study of this compound and its related compounds also intersects with environmental science, particularly concerning the formation of this compound chloride as a byproduct of water chlorination and chloramination who.intnih.gov.

The historical and ongoing study of this compound's unique chemical identity as both a pseudohalogen and a dinitrile continues to inform and connect various branches of chemistry and related scientific disciplines.

Data Table: Selected Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂N₂ | chemeurope.comontosight.ainih.gov |

| Molecular Weight | 52.03 g/mol | nih.govdrugfuture.com |

| Appearance | Colorless gas | chemeurope.comnih.govnoaa.gov |

| Odor | Pungent, almond-like odor | chemeurope.comnih.govdrugfuture.comchemicalbook.com |

| Melting Point | -27.9 °C (also reported as -34.4 °C) | nih.govdrugfuture.com |

| Boiling Point | -20.7 °C (also reported as -21.17 °C) | nih.govdrugfuture.comnoaa.gov |

| Density (gas) | 1.82 (Relative to air) | chemicalbook.comnoaa.gov |

| Solubility in Water | ~4 volumes of gas per volume of water at 20 °C (~1%) | nih.govdrugfuture.comchemicalbook.comnoaa.gov |

| Solubility in Ethanol | Soluble | nih.govdrugfuture.com |

| Solubility in Ether | Soluble | nih.govdrugfuture.com |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

460-19-5 |

|---|---|

Fórmula molecular |

C2N2 (CN)2 |

Peso molecular |

52.03 g/mol |

Nombre IUPAC |

oxalonitrile |

InChI |

InChI=1S/C2N2/c3-1-2-4 |

Clave InChI |

JMANVNJQNLATNU-UHFFFAOYSA-N |

SMILES |

C(#N)C#N |

SMILES canónico |

C(#N)C#N |

Punto de ebullición |

-6.1 °F at 760 mm Hg (USCG, 1999) -21.1 °C -21.2 °C -6°F |

Color/Form |

Colorless gas; burns with purple tinged flame |

Densidad |

0.954 at -5.8 °F (USCG, 1999) 0.9537 g/cu m at -21 °C Relative density (water = 1): 0.95 (-21 °C) 0.95 (Liquid at -6°F) 1.82(relative gas density) |

Punto de inflamación |

Flammable gas NA (Gas) |

melting_point |

-18.2 °F (USCG, 1999) -27.9 °C -27.83 °C -18°F |

Otros números CAS |

460-19-5 |

Descripción física |

Cyanogen appears as a colorless gas with an odor of almonds. Freezes at -28°C and boils at -20.7°C. Shipped as a liquid confined under its vapor pressure. The gas is heavier than air and a flame can travel back to the source of leak very easily. Prolonged exposure to fire or intense heat may cause the containers to violently rupture and rocket. Used to make other chemicals, as a fumigant, and as a rocket propellant. COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. Colorless gas with a pungent, almond-like odor. Colorless gas with a pungent, almond-like odor. [Note: Shipped as a liquefied compressed gas. Forms cyanide in the body.] |

Pictogramas |

Flammable; Acute Toxic; Environmental Hazard |

Solubilidad |

1 % (NIOSH, 2016) Soluble in ethanol, ethyl ether Solubility at 20 °C: water dissolves 4.5 times its own volume of cyanogen; diethyl ether, 5.0 times; and ethanol, 23.0 times 450 CC IN 100 ML WATER @ 20 °C 2300 cc in 100 ml ethyl alcohol @ 20 °C 500 cc in 100 ml ethyl ether @ 20 °C 100 g of water dissolves 1 g of cyanogen at 18 °C In water, 1.51X10+5 mg/L at 25 °C (est) Solubility in water, ml/100ml at 20 °C: 450 1% |

Sinónimos |

carbon nitride cyanogen ethanedinitrile |

Densidad de vapor |

1.8 (AIR= 1) Relative vapor density (air = 1): 1.8 1.82 |

Presión de vapor |

5.1 atm at 70 °F (NIOSH, 2016) 4.30e+03 mmHg 4.30X10+3 mm Hg at 25 °C /extrapolated/ 5.1 atm at 70°F (70°F): 5.1 atm |

Origen del producto |

United States |

Theoretical and Computational Chemistry of Cyanogen

Electronic Structure and Molecular Bonding Analysis

The electronic structure and bonding in cyanogen (NCCN) can be analyzed using various computational approaches, providing insights into its stability and reactivity. This compound is a linear molecule with a central C-C bond and terminal C-N triple bonds. aip.org The molecule has a total of 18 valence electrons. stackexchange.com Six electrons are involved in sigma bonds (one C-C and two C-N), and each nitrogen atom has a lone pair (4 electrons total). stackexchange.com This leaves 8 electrons to occupy the pi system, which consists of two orthogonal sets of pi molecular orbitals. stackexchange.comstackexchange.com

Advanced Molecular Orbital Theory Applications to this compound

Advanced MO calculations, including ab initio methods, can provide detailed descriptions of the molecular orbitals, their energies, and contributions from atomic orbitals. These calculations help in understanding the distribution of electron density and the nature of the chemical bonds, including the polar covalent character of the C-N bonds due to the higher electronegativity of nitrogen. libretexts.org Studies have also examined the molecular orbitals and bonding in related compounds like this compound isocyanate (NCNCO). researchgate.net

Quantum Chemical Calculations of this compound Isomers (e.g., Isothis compound, CNCN)

This compound exists in several isomeric forms, including isothis compound (CNCN), diisothis compound (CNNC), and CCNN. aip.orgaip.org Quantum chemical calculations are crucial for characterizing the structures, energies, and properties of these isomers. Various ab initio and Density Functional Theory (DFT) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), Configuration Interaction with Singles and Doubles (CISD), Quadratic Configuration Interaction (QCISD, QCISD(T)), and hybrid DFT functionals like B3LYP and B3PW91, are employed for these studies. aip.orgresearchgate.net

These calculations allow for the determination of optimized geometries and vibrational frequencies for each isomer. aip.orgresearchgate.net For example, geometry optimization and frequency analysis for NCCN have been performed using the CCSD(T) method with large basis sets. aip.org The ground state structure of NCCN is found to be linear. aip.org

Studies on isomers like CCNN have investigated their dissociation and isomerization stability using a range of ab initio methods. aip.org Quantum chemical calculations have also been used to assess the stability and properties of larger this compound cages (C₁₂N₁₂ isomers). researchgate.net

Prediction and Determination of this compound Bond Dissociation Energies

Computational chemistry plays a vital role in predicting and determining bond dissociation energies (BDEs) in this compound and related species. BDEs are fundamental thermodynamic quantities that indicate the energy required to break a specific bond homolytically, forming two radicals. pearson.comnih.gov Higher BDE values correlate with stronger bonds. pearson.com

Ab initio and DFT calculations are used to compute the energies of the parent molecule and the resulting radical fragments, from which BDEs can be derived. nih.govresearchgate.net For instance, calculations have been performed to determine homolytic and heterolytic bond dissociation energies for metal cyanides and isocyanides. researchgate.net

While specific BDE values for the bonds within the NCCN molecule itself were not explicitly detailed in the provided search results, the methodologies for calculating BDEs using quantum chemical methods are well-established and applied to molecules containing C-C and C-N bonds. nih.govnrel.gov These methods involve calculating the enthalpy change for the bond cleavage reaction A-B → A• + B•. nih.gov

Computational Assessment of Relative Stabilities of this compound Isomers

Determining the relative thermodynamic and kinetic stabilities of this compound isomers is a key application of computational chemistry. Calculations at various levels of theory are used to compare the energies of different isomeric structures. researchgate.netaip.org The most stable isomer typically corresponds to the global minimum on the potential energy surface. aanda.org

Studies consistently show that NCCN (this compound) is the most stable isomer among C₂N₂ species, including isothis compound (CNCN) and diisothis compound (CNNC). aip.orgresearchgate.net For example, isothis compound (CNCN) is described as a polar metastable isomer. aip.org

Computational assessments involve calculating the relative energies of isomers using high-level ab initio methods like CCSD(T) and various DFT functionals with appropriate basis sets. aip.orgaanda.org These calculations can also identify transition states connecting different isomers, providing insights into the kinetic barriers for isomerization and thus their kinetic stability. aip.org For instance, the isomer CCNN, although thermodynamically less favorable, is predicted to be kinetically stable due to significant barriers to isomerization and dissociation. aip.org

Table 1: Calculated Relative Energies of C₂N₂ Isomers

| Isomer | Relative Energy (kcal/mol) | Computational Method / Level of Theory | Reference |

| NCCN | 0.0 | CCSD(T)/aug-cc-pVQZ//CCSD(T)/aug-cc-pVQZ | aip.org |

| CNCN | Higher than NCCN | Implicitly higher based on stability | aip.orgresearchgate.net |

| CNNC | Higher than NCCN | Implicitly higher based on stability | aip.orgaip.org |

| CCNN | 82.7 (above NCCN) | QCISD(T)/6-311G(3df)//QCISD(T)/6-311G(d)+ZPVE | aip.orgacs.org |

Note: Relative energies can vary depending on the computational method and basis set used.

Potential Energy Surfaces and Reaction Dynamics Modeling

Computational chemistry is essential for mapping the potential energy surfaces (PES) of reactions involving this compound and modeling their dynamics. A PES is a mathematical representation of the energy of a molecular system as a function of its geometry, providing a landscape that governs chemical reactions. whiterose.ac.ukmolssi.org

Ab Initio Potential Energy Surface Generation for this compound Reactions

Ab initio methods are fundamental for generating accurate PESs. These methods calculate the electronic energy of a system from first principles, without empirical parameters. molssi.org By performing ab initio calculations for a large number of molecular geometries, a PES can be constructed. whiterose.ac.ukmolssi.org

PESs have been generated using ab initio methods to study reactions involving species containing cyano groups, such as the CN + H₂ reaction osti.gov and reactions of this compound chloride (ClCN) leading to cyanuric chloride. dtic.mil Ab initio calculations, including coupled cluster methods like CCSD(T), are used to determine energies at critical points on the PES, such as minima (reactants, products, intermediates) and saddle points (transition states). aip.orgosti.govdtic.mil

The generation of accurate PESs is computationally demanding, especially for larger systems or when high levels of theory and large basis sets are used. whiterose.ac.uk Techniques like fitting ab initio data points to analytical functions or using machine learning methods are employed to create functional PESs for dynamics studies. whiterose.ac.ukresearchgate.net While specific details on the full PES for the unimolecular isomerization of NCCN to its isomers were not extensively found, studies on related systems and the characterization of transition states between C₂N₂ isomers aip.org indicate that such PESs are investigated computationally. Ab initio PESs have also been generated for collision systems involving NCCN and other species like Helium to study rotational dynamics. aip.orgresearchgate.net

Table 2: Examples of Computational Methods Used in PES Generation for Related Systems

| System Studied | Computational Method(s) Used | Reference |

| ClCN reactions | MP2, QCISD(T), DFT (B3LYP) | dtic.mil |

| CN + H₂ reaction | Multireference configuration interaction, Empirical surface based on ab initio | osti.gov |

| NCCN - He collision | CCSD(T) | aip.orgresearchgate.net |

| This compound on Si(100) | Multireference theories, DFT | aip.orgresearchgate.net |

These PESs are then used in reaction dynamics simulations, such as quasiclassical trajectory studies or quantum dynamics calculations, to understand reaction rates, product distributions, and energy transfer processes. aip.orgosti.gov

Quantum and Classical Mechanical Studies of this compound Dissociation

The dissociation of this compound has been a subject of theoretical and experimental investigation, particularly concerning its photodissociation dynamics. Studies employing both quantum and classical mechanical approaches have been used to model the bond breaking process. For instance, the photodissociation of this compound iodide (ICN), a related compound, has been studied using both quantum and classical simulations, which successfully reproduced experimental observations of the nuclear separation process. scribd.comacs.org These simulations can provide insights into the relevant excited state potential energy curves involved in dissociation. scribd.com

Theoretical studies on the ultrafast photodissociation of molecules, including those with complex potential energy surface topologies and vibronic coupling, are essential for understanding dissociation mechanisms. bham.ac.uk For this compound azide (B81097) (N₃CN), theoretical calculations at the multi-reference configuration interaction level have explored the photodissociation mechanism, identifying N-N bond fission as the predominant pathway on various electronic states. pku.edu.cn The calculated vertical excitation energies for N₃CN show good agreement with experimental data. pku.edu.cn

Potential energy surfaces (PES) are fundamental to understanding molecular dissociation. For this compound, ab initio calculations have been used to study the ground and excited states of NCCN and its isomers like CNCN and CNNC. researchgate.net Schematic energy diagrams can illustrate the dissociation pathways and the electrostatic interactions involved in different isomers. researchgate.net

Collision Dynamics and Ro-Vibrational Cross-Sections of this compound Systems

The collision dynamics of this compound and related species are critical for understanding their behavior in various environments, including the interstellar medium. Quantum dynamical treatments are employed to study processes like rotational and vibrational energy transfer during collisions.

Studies have investigated the collision dynamics of this compound (NCCN) with species like helium (He) and hydrogen (H₂). A new global potential energy surface for the NCCNH⁺ system has been generated using high-level ab initio methods to characterize and study collision dynamics and quantum dynamics parameters such as ro-vibrational cross-sections and rate coefficients. researchgate.net This research is relevant to understanding this compound chemistry in space. researchgate.net

For the collision of NCCN with helium, a van der Waals complex, an ab initio potential energy surface has been generated using coupled-cluster methods. researchgate.net Close-coupling calculations have been performed to study rotational excitations, revealing that transitions with even Δj are predominant due to nuclear spin statistics. researchgate.net Resonances in the cross-sections at low energies indicate the presence of quasi-bound states in the NCCN-He complex. researchgate.net

The rotational dynamics of isothis compound (CNCN), an isomer of this compound, colliding with para- and ortho-hydrogen has also been studied using ab initio calculations and quantum dynamical treatments. nih.gov Potential energy surfaces are constructed, and cross-sections for rotational transitions are computed using methods like the close-coupling and centrifugal sudden techniques. nih.gov These cross-sections are then used to deduce collision rates at different temperatures, which are necessary for modeling molecular abundances in environments like the interstellar medium. nih.gov Comparing CNCN-H₂ rates to CNCN-He and NCCN-H₂ rates provides further insights into the collision processes. nih.gov

Vibrational quenching in collisions is another important aspect. While studies on CN⁻ colliding with He and Ar have shown very small vibrational quenching cross sections at low collision energies, the methodology is relevant to understanding such processes in this compound systems. aip.org

Computational studies also extend to collision-induced state-changing rate coefficients for this compound backbones like NCN and CNN radicals colliding with He atoms, which are important in astrophysical environments. rsc.orgrsc.orgresearchgate.net Ab initio calculations of interaction potentials and subsequent quantum scattering calculations provide state-to-state rotationally inelastic cross sections and rate coefficients over relevant temperature ranges. rsc.orgrsc.org

Computational Studies of Intermolecular Interactions and Aggregation

Computational methods are essential for understanding how this compound molecules interact with each other and with other molecules, influencing aggregation and condensed-phase properties.

The versatility of the cyano group in intermolecular interactions is well-established. mdpi.com The aggregation of multiple C≡N groups on a molecule can lead to strong interactions with nucleophiles, driven by the positive regions of their electrostatic potentials. mdpi.com Computational methods like Density Functional Theory (DFT) are used to calculate interaction energies and analyze molecular electrostatic potentials to understand these noncovalent bonds. mdpi.com

Force Field Development for Condensed Phase this compound Systems

Force fields are computational models that describe the forces between atoms and molecules and are widely used in molecular dynamics and Monte Carlo simulations to study condensed-phase systems. wikipedia.org Developing accurate force fields for condensed-phase this compound systems is crucial for simulating their behavior.

Developing sufficiently accurate classical force fields requires accurately capturing the complex interactions between molecules. nih.gov Historically, intermolecular van der Waals (vdW) interactions in force fields have been parameterized against properties of pure liquids, such as density and heat of vaporization. nih.govgithub.io However, including physical property data from binary mixtures can improve the accuracy of force fields in reproducing mixture properties. nih.govchemrxiv.org

While the search results did not provide specific details on force field development specifically for condensed-phase this compound systems (NCCN), the general principles and methods discussed for developing force fields for organic molecules and condensed phases are applicable. Force fields like OPLS, CGenFF, GAFF, and GROMOS are commonly used, and their parameters, particularly Lennard-Jones parameters and atomic partial charges, are often derived or optimized using a combination of quantum mechanical calculations and experimental condensed-phase properties. nih.govgithub.iochemrxiv.orgnih.gov Reactive force fields like ReaxFF are also being developed to depict complex chemical reactions in the condensed phase, although they require extensive parameterization. researchgate.net

Density Functional Theory (DFT) for Solid-State this compound Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method widely used to study the electronic structure and properties of molecules and solids. scispace.comnih.gov It is particularly successful in solid-state physics and chemistry, enabling the calculation of structural, electronic, vibrational, and thermodynamic properties of crystalline materials. nih.govworktribe.com

DFT can be used to validate energetically favorable crystal configurations by optimizing experimentally derived structures. mdpi.com Combined with lattice energy calculations, DFT can quantitatively evaluate the stability of different solid-state structures. mdpi.com Periodic DFT (PDFT) is specifically used for generating and screening candidate crystal structures. mdpi.com

While direct studies on the solid-state structure of this compound (NCCN) using DFT were not explicitly found in the search results, DFT has been applied to study related this compound-containing systems and polymers. For example, DFT calculations have been used to investigate the structure of the (SCN)ₓ polymer. researchgate.net DFT has also been applied to study the interaction of this compound bromide (BrCN) with boron nitride nanocages, examining structural and quantum parameters. nanomeghyas.irresearchgate.net These studies demonstrate the applicability of DFT to understanding the structural and electronic properties of systems involving this compound linkages in condensed or confined phases. DFT calculations can determine adsorption energies, energy gaps (HOMO-LUMO), and other parameters relevant to understanding the interactions and potential applications of such materials. nanomeghyas.irresearchgate.net

Advanced Synthetic Methodologies for Cyanogen and Its Pseudohalogen Analogues

Catalytic Oxidation Pathways for Industrial Cyanogen Production

Industrial production of this compound primarily relies on the catalytic oxidation of hydrogen cyanide (HCN) ugr.estaylorandfrancis.com. This approach offers advantages in terms of yield and efficiency compared to earlier methods like the thermal decomposition of metal cyanides ugr.esnih.gov.

Heterogeneous Catalysis in Hydrogen Cyanide Oxidation

Heterogeneous catalysis plays a crucial role in the large-scale oxidation of hydrogen cyanide to this compound. Various catalysts have been explored for this conversion using oxygen or air as the oxidant google.com. One established method involves the use of chlorine over an activated silicon dioxide catalyst wikipedia.org. Another patented process utilizes air oxidation of hydrogen cyanide with a silver catalyst, although reported yields can be moderate google.comacs.org.

Research has also investigated the catalytic oxidation of HCN over different heterogeneous catalysts, including those containing Cu, Co, and Mn as active centers researchgate.net. While some catalysts are effective in converting HCN to less toxic substances like N₂ and CO₂, the formation of this compound as an intermediate or primary product is observed in certain systems, particularly those containing Pd, Pt, and Cu researchgate.net. For instance, studies on the catalytic oxidation of HCN over Pd- and Pt-containing catalysts have shown high activity, although unwanted byproducts like N₂O and NOₓ can also form depending on conditions researchgate.net.

The mechanism over oxidizing catalysts often involves the initial oxidation of HCN to isocyanic acid (HNCO), which can then undergo hydrolysis researchgate.net. However, the oxidation of HCN to (CN)₂ as an intermediate has been noted over specific metal-containing catalysts researchgate.net.

Novel Oxidative Systems for this compound Formation

Beyond traditional catalytic oxidation, novel oxidative systems are being explored for this compound formation. While the search results primarily focus on the oxidation of HCN in the context of pollution control or the formation of this compound halides in water treatment jesc.ac.cnresearchgate.net, the underlying oxidative principles can be relevant to this compound synthesis. For example, advanced oxidation processes like UV/persulfate and UV/hydrogen peroxide have been studied for their effect on the formation of this compound chloride from nitrogen-containing precursors jesc.ac.cnresearchgate.net. Although these studies are centered on byproduct formation in water, they highlight the potential of different oxidative species and conditions to influence the formation of cyano-containing compounds.

Thermal Decomposition and Pyrolysis Routes for this compound Synthesis

Thermal decomposition and pyrolysis offer alternative routes to synthesize this compound, particularly for laboratory-scale preparations or from specific precursors taylorandfrancis.comnih.gov. Historically, this compound was first synthesized by Gay-Lussac in 1815 through the pyrolysis of silver cyanide ugr.estaylorandfrancis.com. Thermal decomposition of metal cyanides like mercuric cyanide and silver cyanide remains a known laboratory method nih.govwikipedia.orgnih.gov.

Another laboratory preparation involves the pyrolysis of diacetylglyoxime, which can be readily prepared from glyoxime (B48743) tandfonline.com. Heating diacetylglyoxime under a stream of nitrogen at approximately 160 °C yields a mixture of acetic acid and this compound, from which this compound can be isolated tandfonline.com. This method offers advantages such as avoiding the handling of hydrogen cyanide and producing fewer toxic inorganic by-products compared to the oxidation of sodium cyanide with copper sulfate (B86663) nih.govtandfonline.com.

Thermal decomposition of iron cyano complexes has also been shown to release this compound under inert atmospheres at elevated temperatures (>350 °C) researchgate.net. Studies on the thermolysis of hydrogen-containing cyano complexes typically yield HCN, but (CN)₂ formation is observed in the case of specific compounds researchgate.net.

Synthesis and Characterization of this compound Halides (XCN, e.g., ClCN, BrCN, ICN)

This compound halides (XCN) are a class of volatile, reactive, and poisonous compounds containing a cyano group linked to a halogen britannica.com. Their synthesis involves various methods, often related to the reaction of halogenating agents with hydrogen cyanide or cyanide salts britannica.com.

This compound chloride (ClCN) can be prepared by the reaction of chlorine with hydrogen cyanide or its salts britannica.com. This compound bromide (BrCN) is formed by the reaction of bromine with salts of hydrocyanic acid britannica.com. This compound iodide (ICN) is synthesized by treating a cyanide with iodine britannica.com. This compound fluoride (B91410) (FCN) can be synthesized by the pyrolysis of cyanuric fluoride at high temperatures or by the fluorination of this compound wikipedia.org.

Mechanistic Studies of this compound Halide Formation

Mechanistic studies into this compound halide formation reveal different pathways depending on the reactants and conditions. In aqueous systems, this compound halides can form from the reaction of active halogens (X₂, HOX) or halamines (NH₂X) with reduced nitrogen species or cyanide copernicus.orgukzn.ac.za. For instance, the reaction of hypohalous acids (HOCl, HOBr, HOI) with cyanide ions (CN⁻) yields the corresponding this compound halides ukzn.ac.za.

Table: Rate Constants for this compound Halide Formation from Hypohalous Acids and Cyanide at 25°C ukzn.ac.za

| Reaction | Rate Constant (M⁻¹ s⁻¹) |

| HOCl + CN⁻ → ClCN + OH⁻ | 310 |

| HOBr + CN⁻ → BrCN + OH⁻ | 5.7 × 10⁷ |

| HOI + CN⁻ → ICN + OH⁻ | 6.0 × 10⁷ |

Another pathway involves the reaction of monohalamines (NH₂Cl, NH₂Br) with cyanide ions ukzn.ac.za.

Table: Rate Constants for this compound Halide Formation from Monohalamines and Cyanide at 25°C ukzn.ac.za

| Reaction | Rate Constant (M⁻¹ s⁻¹) |

| NH₂Cl + CN⁻ + H₂O → NH₃ + ClCN + OH⁻ | 1.96 × 10² |

| NH₂Br + CN⁻ + H₂O → NH₃ + BrCN + OH⁻ | 2.63 × 10⁴ |

In organic synthesis, mechanistic studies involving this compound halides, particularly BrCN, highlight their role as electrophilic cyanating agents mdpi.comorientjchem.orgmdpi.com. For example, in nickel-catalyzed reductive cyanation of aryl halides with BrCN, mechanistic studies suggest the involvement of Ni⁰ and Niᴵ species and oxidative addition of the aryl halide mdpi.com. The reaction pathway for the ring-opening cyanation of epoxides with BrCN in the presence of a nickel catalyst and a base has also been investigated, proposing intermediates formed from the epoxide and BrCN mdpi.com.

Studies on the reaction of this compound bromide with acyclic compounds have indicated different reaction outcomes, including cyanamide (B42294) formation, with proposed mechanisms involving attack on the electrophilic carbon of BrCN orientjchem.org.

Derivatization Methods for Advanced this compound Halide Synthesis

Derivatization methods for this compound halides often focus on utilizing them as reagents to synthesize more complex molecules, particularly cyanamides and nitriles mdpi.comscielo.br. This compound halides, especially BrCN, are commonly used for the electrophilic cyanation of amines to form cyanamides mdpi.comscielo.bracs.org.

While direct handling of highly toxic this compound halides can be challenging, methods involving their in situ generation for subsequent reactions have been developed mdpi.comacs.org. For instance, a method for the N-cyanation of secondary amines utilizes the in situ generation of this compound chloride from hypochlorite (B82951) and trimethylsilyl (B98337) cyanide (TMSCN) mdpi.com. The hypochlorite is proposed to oxidize TMSCN to release the active ClCN reagent, which then reacts with the amine mdpi.com.

This compound halides also serve as precursors or key reagents in the synthesis of various other compounds through derivatization. This compound iodide, for example, has been used in reactions with tertiary amines and for disulfide bond formation in peptides orientjchem.org. BrCN is utilized in the selective cleavage of methionyl peptide bonds in proteins orientjchem.orgnih.gov.

Furthermore, derivatization methods are employed for the analysis of this compound halides. A novel derivatization method for the sensitive analysis of free cyanide, including this compound chloride, in chlorinated water involves reaction with D-cysteine and hypochlorite to form β-thiocyanoalanine, which is then analyzed by liquid chromatography-tandem mass spectrometry nih.govresearchgate.netresearchgate.net.

Preparation of Complex this compound Derivatives (e.g., this compound Azide (B81097), Dicyanopolyynes)

The synthesis of complex this compound derivatives, such as this compound azide (CN₄) and dicyanopolyynes (N≡C-(C≡C)n-C≡N), involves specialized methodologies due to their unique structures and often high reactivity or instability. These compounds represent advanced areas within pseudohalogen chemistry and carbon-rich molecule synthesis.

This compound Azide (CN₄)

This compound azide is a highly energetic and unstable compound, typically handled in dilute solution or as a gas at reduced pressure wikipedia.org. Its synthesis is primarily achieved through the reaction of a this compound halide with an azide salt.

A common preparative method involves the addition of this compound chloride (ClCN) or this compound bromide (BrCN) to a solution of sodium azide (NaN₃) in an anhydrous aprotic solvent, such as acetonitrile (B52724) chemicalbook.comprepchem.com. The reaction is typically conducted at temperatures between 10-25 °C chemicalbook.com. This reaction can be represented by the general equation:

M(N₃)n + n XCN → n CN₄ + MXn

Where X is a halogen (Cl, Br, or I), M is a metal or ammonium (B1175870) group, and n is the valence of M google.com.

Research has shown that conducting the synthesis in anhydrous media is crucial for obtaining this compound azide in good yield sciencemadness.org. The presence of water can lead to the rapid formation of byproducts like dicyandiazide google.comsciencemadness.org. The resulting this compound azide is often used in solution after filtration or decantation of inorganic salts chemicalbook.com.

This compound azide is a versatile reagent in organic synthesis, known for its broad scope of chemical reactivity, including cycloaddition and insertion reactions with alkenes chemicalbook.com. Early research demonstrated its reaction with alkanes to yield primary alkylcyanamides chemicalbook.com. It can also lose nitrogen at around 50°C to generate cyanonitrene (NC:), an intermediate involved in reactions with hydrocarbons sciencemadness.org.

Dicyanopolyynes (N≡C-(C≡C)n-C≡N)

Dicyanopolyynes are linear carbon chains terminated by nitrile groups. These molecules are of interest in various fields, including astrochemistry, as they have been detected in circumstellar envelopes and dark molecular clouds cambridge.orgresearchgate.netnih.gov. Their synthesis often requires specialized techniques to construct and stabilize the extended carbon chains.

While traditional organic synthesis methods involving oxidative coupling exist, they can be complex cambridge.orgresearchgate.net. More recently, methods utilizing electric discharge or laser ablation have proven effective for producing dicyanopolyynes, particularly shorter chain lengths.

One method involves arcing graphite (B72142) electrodes in liquid nitrogen. This technique can produce a mixture of dicyanopolyynes, typically with n=2, 3, and 4 researchgate.net. Hydrogen-terminated polyynes may also form as secondary products due to the plasmalysis of trace water in the liquid nitrogen, while the nitrogen end groups of dicyanopolyynes originate from the plasmalysis of molecular nitrogen researchgate.net.

Another approach is the submerged electric arc technique, where graphite electrodes are arced in opportune liquid media au.dktaylorfrancis.com. Arcing graphite electrodes directly into liquid nitrogen has been shown to produce dicyanopolyynes in relatively pure form cambridge.org. This method is thought to mimic the conditions under which these molecules form in circumstellar environments researchgate.netnih.gov.

Laser ablation of graphite targets in the presence of specific reactants can also generate small quantities of monocyanopolyynes and dicyanopolyynes cambridge.orgau.dk. The unifying concept in these arc and laser methods is the generation of carbon vapor, which forms linear clusters that then react with surrounding species to form the end-capped polyynes and cyanopolyynes researchgate.netnih.govau.dk.

Research findings suggest that the distribution of polyynes produced by the carbon arc method can be similar to the molecular distribution observed around carbon-rich stars, indicating a potential common formation mechanism nih.gov.

Data Tables

While detailed quantitative yield data or spectroscopic parameters for various synthetic routes were not consistently available across the search results in a format suitable for comprehensive interactive tables, the following table summarizes key properties and synthetic approaches discussed:

| Compound | Chemical Formula | PubChem CID | Primary Synthetic Approaches | Notes |

| This compound Azide | CN₄ | 136583 | Reaction of this compound halide (ClCN, BrCN) with azide salt (NaN₃) | Typically prepared in anhydrous aprotic solvents; highly unstable wikipedia.org. |

| Dicyanopolyynes | N≡C-(C≡C)n-C≡N | N/A* | Arcing graphite electrodes in liquid nitrogen; Submerged electric arc; Laser ablation of graphite | Often produced as mixtures of varying chain lengths (n) cambridge.orgresearchgate.net. |

*Note: Dicyanopolyynes represent a class of compounds with varying chain lengths (n), and a single PubChem CID for the entire class is not applicable. Specific dicyanopolyynes would have individual CIDs if indexed. For example, Oxalonitrile (this compound, n=0) has CID 9999 nih.gov.

Reactivity and Mechanistic Investigations of Cyanogen

Organic Transformations Involving Cyanogen

The reactivity of this compound, with its N≡C−C≡N structure, is characterized by the electrophilic nature of its carbon atoms, making it susceptible to attack by nucleophiles. This reactivity underpins its various organic transformations.

This compound reacts readily with a variety of amines and nitrogen-containing compounds. The nature of the product is highly dependent on the type of amine used and the reaction conditions.

With primary aliphatic amines, this compound undergoes addition reactions to yield symmetrically disubstituted oxamidines. acs.org This reaction has been demonstrated for primary amines up to n-amyl amine. acs.org The general reaction involves the addition of the amine across the carbon-carbon single bond of this compound, followed by tautomerization.

Secondary amines, both aliphatic and heterocyclic, also react with this compound. For instance, secondary amines such as pyrrolidine (B122466) and piperidine (B6355638) react to form products like bis(1-Pyrrolidyl)glyoxalimine. acs.org In these reactions, an excess of the amine is often used to prevent the formation of tar-like byproducts. acs.org The reaction typically proceeds by the addition of two molecules of the secondary amine to one molecule of this compound.

The table below summarizes the products obtained from the reaction of this compound with various amines.

| Amine Reactant | Resulting Product | Reference |

|---|---|---|

| Primary Aliphatic Amines (e.g., Methylamine, Ethylamine) | Symmetrically Disubstituted Oxamidines | acs.org |

| Pyrrolidine | bis(1-Pyrrolidyl)glyoxalimine | acs.org |

| Piperidine | bis(1-Piperidyl)glyoxalimine | acs.org |

| Morpholine | bis(4-Morpholinyl)glyoxalimine | acs.org |

This compound has been implicated in theories concerning chemical evolution and the origin of life. Its potential presence on the early Earth, possibly formed from the reaction of nitrogen and acetylene (B1199291) in electrical discharges, makes it a plausible reactant in prebiotic chemistry. wikipedia.org

One of the most significant proposed roles for this compound is in the synthesis of nucleobases. Specifically, this compound has been shown to react with cyanoacetylene (B89716) or its hydrolysis product, cyanoacetaldehyde, to form intermediates that can lead to the synthesis of cytosine, one of the essential pyrimidine (B1678525) bases in RNA and DNA. nih.gov However, the stability of this compound in aqueous environments is limited, as it is susceptible to hydrolysis. nih.gov Its half-life in an aqueous solution at pH 9 is estimated to be less than 30 seconds, which presents a challenge for its accumulation and participation in prebiotic reactions. nih.gov Despite its instability, this compound's ability to participate in the formation of key biological building blocks secures its place in discussions of prebiotic synthesis pathways. nih.gov

Under specific conditions, this compound can undergo oligomerization and polymerization to form larger, more complex structures. The most well-known polymer of this compound is parathis compound. wikipedia.org

Thermal polymerization is a common method for producing parathis compound. This process typically involves heating this compound gas to temperatures between 300 and 500 °C. wikipedia.org The resulting material, parathis compound, is an insoluble solid. nih.gov Spectroscopic evidence suggests that parathis compound has an irregular structure composed primarily of sp²-hybridized carbon atoms arranged in localized domains of π-conjugation. wikipedia.org This polymer can be converted back to this compound by heating it to approximately 800 °C. wikipedia.org

Polymerization can also be initiated through other means, including high pressure, exposure to sunlight, or through electropolymerization. nih.govproquest.comacs.org Electropolymerization of this compound in a solvent like acetonitrile (B52724) yields a material referred to as poly(this compound). proquest.com The structure of this polymer is thought to consist of nitrile-substituted conjugated carbon-nitrogen bonds. proquest.com Pyrolysis of this polymer can lead to highly conducting carbon-nitrogen materials. proquest.com

Inorganic and Organometallic Reactions with this compound

This compound's reactivity extends to the inorganic and organometallic realms, where it primarily functions as a ligand in coordination chemistry.

This compound can act as a neutral ligand, coordinating to metal centers to form metal-cyanogen complexes. A common coordination mode is "end-on" bonding, where one of the nitrogen atoms of the linear N≡C−C≡N molecule binds to the metal center. acs.org

This type of complex has been prepared and studied for various transition metals, including iridium, palladium, and platinum. acs.org The bonding in these end-on complexes is understood through a combination of two main interactions:

σ-donation: Electron donation occurs from a polarized σ orbital of the this compound molecule into an empty d-orbital of the metal center. acs.org

π-back-donation: Electron density is donated back from filled metal d-orbitals into the empty 2πu antibonding orbitals of the this compound ligand. acs.org

This bonding mechanism has a discernible effect on the bond lengths within the this compound ligand. The π-back-donation into the antibonding orbitals destabilizes the C-N triple bonds, causing them to lengthen, while simultaneously stabilizing the central C-C bond, causing it to shorten. acs.org

The table below presents the calculated changes in bond lengths for several noble-metal–this compound complexes compared to neutral this compound. acs.org

| Complex | Spin State | C-N Bond Length Change (Å) | C-C Bond Length Change (Å) |

|---|---|---|---|

| [Ir(NCCN)] | Doublet | +0.015 | -0.020 |

| [Pd(NCCN)] | Singlet | +0.010 | -0.013 |

| [Pt(NCCN)] | Singlet | +0.013 | -0.018 |

Data derived from B3LYP calculations. acs.org

The study of the kinetics and thermodynamics of this compound's interactions with metals is often linked to the behavior of the cyanide ion (CN⁻) in solution, as this compound can hydrolyze to form cyanide. wikipedia.orgacs.org The kinetics of this base hydrolysis are crucial, with the reaction proceeding through the intermediate 1-cyanoformamide. acs.org

Thermodynamic data for metal-cyanogen interactions typically focus on the stability of the resulting metal-cyanide complexes formed in solution. The formation of these complexes is often highly exothermic, indicating strong metal-ligand bonds. The standard enthalpy of formation (ΔH°) for various aqueous cyanometallate complexes from their constituent ions has been determined calorimetrically. byu.edu These values reflect the significant stability imparted by the cyanide ligand, which is a strong σ-donor and π-acceptor. nih.govwikipedia.org For example, the formation of the tetracyanopalladate(II) anion, [Pd(CN)₄]²⁻, is substantially more exothermic than the formation of corresponding tetrahalopalladate(II) complexes, highlighting the unique strength of the metal-cyanide bond. byu.edu

The table below lists the standard enthalpy values for the formation of several metal-cyanide complexes in aqueous solution. byu.edu

| Complex Ion Formed | Standard Enthalpy of Formation (ΔH°) (kcal/mole) |

|---|---|

| [Fe(CN)₆]⁴⁻ | -85.77 ± 0.09 |

| [Ni(CN)₄]²⁻ | -43.26 ± 0.08 |

| [Zn(CN)₄]²⁻ | -28.53 ± 0.10 |

| [Pd(CN)₄]²⁻ | -92.14 ± 0.10 |

| [Ag(CN)₂]⁻ | -32.88 ± 0.08 |

Thermodynamics and Energetics of this compound Reaction Systems

Activation Parameters and Reaction Enthalpies for this compound Processes

The reactivity of this compound (C₂N₂) is characterized by a variety of processes, including thermal decomposition, combustion, and polymerization. Understanding the activation parameters and reaction enthalpies associated with these processes is crucial for mechanistic investigations and practical applications. This section details key kinetic and thermodynamic data for reactions involving this compound.

Activation Parameters

The thermal decomposition of this compound is a significant process at elevated temperatures, proceeding via the cleavage of the C-C bond to form two cyanide (CN) radicals. This dissociation reaction has been the subject of several kinetic studies, particularly using shock tube techniques. The activation energy (Ea) for this process is a key parameter dictating its rate.

Research employing Atomic Resonance Absorption Spectroscopy (ARAS) to monitor atom concentrations in shock-heated this compound mixtures has provided valuable kinetic data. In one study, the rate coefficient for the dissociation of this compound in the presence of a collision partner (M=Ar) was determined over a temperature range of 1900–2650 K. researchgate.net The findings from various studies on the thermal decomposition of this compound are summarized in the table below.

Table 1: Activation Parameters for the Thermal Decomposition of this compound (C₂N₂ + M → 2CN + M)

| Arrhenius Expression (k) | Activation Energy (Ea) | Temperature Range (K) | Reference |

|---|---|---|---|

| 2.97 x 10-7 exp(-53665 K / T) cm³/s | ~446 kJ/mol | 1900–2650 | researchgate.net |

| 1016.8 ± 0.17 exp(-50040 ± 1070 K / T) cm³/mol·s | ~416 kJ/mol | 2500–3450 | researchgate.net |

| (4.11 ± 1.8) x 1016 exp(-47070 ± 1400 K / T) cm³/mol·s | ~391 kJ/mol | Not specified | researchgate.net |

Note: Activation energies were calculated from the provided Arrhenius expressions where Ea = R * (temperature term), with R = 8.314 J/mol·K.

These high activation energies are consistent with the significant energy required to break the strong carbon-carbon single bond in the this compound molecule.

Reaction Enthalpies

The enthalpy changes associated with this compound reactions provide insight into their thermodynamic feasibility and energy output. Key thermodynamic parameters include the standard enthalpy of formation and the standard enthalpy of combustion.

The standard enthalpy of formation (ΔfH°) for gaseous this compound is highly positive, indicating that it is an endothermic compound relative to its constituent elements (solid carbon and gaseous nitrogen). nist.gov This stored energy is released during exothermic reactions such as combustion.

The combustion of this compound in oxygen is a highly exothermic process, producing carbon dioxide and nitrogen gas. nist.gov This reaction is notable for producing one of the hottest known natural flames. nih.gov The standard enthalpy of combustion and formation are presented in the table below.

Table 2: Standard Reaction Enthalpies for this compound Processes at 25 °C

| Process | Reaction | Enthalpy Change (ΔH°) | Reference |

|---|---|---|---|

| Formation | 2C(graphite) + N₂(g) → C₂N₂(g) | +308.94 ± 1.80 kJ/mol | nist.gov |

| Combustion | C₂N₂(g) + 2O₂(g) → 2CO₂(g) + N₂(g) | -1095.97 ± 1.80 kJ/mol | nist.gov |

Other important reactions of this compound include polymerization and hydrolysis. At temperatures above 500 °C, this compound polymerizes into an insoluble solid known as parathis compound ((CN)n). nih.gov In aqueous solutions, this compound undergoes slow hydrolysis to yield oxalic acid and ammonia. nih.gov While these reactions are well-documented, specific reaction enthalpies for these processes are not as readily available in the literature.

Advanced Spectroscopic Characterization and Structural Elucidation of Cyanogen

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Dynamics

Vibrational spectroscopy is a cornerstone in the study of molecular structure, providing a window into the various stretching and bending motions within a molecule. For cyanogen, both infrared (IR) and Raman spectroscopy have been instrumental in characterizing its fundamental vibrational modes.

High-resolution infrared spectroscopy has been a critical tool for determining the vibration-rotation band constants of this compound. Studies on gaseous ¹²C₂¹⁴N₂ and its isotopologue ¹²C₂¹⁵N₂ have provided precise values for several vibrational and rotational constants. aip.org The analysis of these high-resolution spectra allows for the determination of bond distances with a high degree of accuracy. From such rotational analysis, the bond lengths for this compound have been determined to be approximately r₀(C–C) = 1.38₉ ± 0.030 Å and r₀(C≡N) = 1.15₄ ± 0.017 Å. aip.org

The high-resolution Fourier transform infrared spectrum of the linear isomer of this compound, isothis compound (CNCN), has also been studied in detail. cdnsciencepub.com In the 2000–2400 cm⁻¹ region, the C≡N stretching band systems, denoted as ν₁ and ν₂, have been observed at approximately 2302.0 cm⁻¹ and 2059.7 cm⁻¹, respectively, with a resolution of 0.003 cm⁻¹. cdnsciencepub.com The analysis of these bands also revealed numerous "hot bands," which are transitions originating from excited vibrational states. cdnsciencepub.com

Table 1: Selected Vibrational Band Information for this compound and Isothis compound

| Molecule | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Isothis compound (CNCN) | ν₁ (C≡N stretch) | ~2302.0 |

In the solid state, the crystal structure of this compound gives rise to lattice vibrations, which are low-frequency modes corresponding to the collective motions of the molecules in the crystal lattice. These vibrations can be probed using Raman and far-infrared spectroscopy. aip.orgaip.org

The crystal structure of this compound is orthorhombic, with four molecules per unit cell occupying sites of Cᵢ symmetry. aip.org Due to the presence of a center of symmetry in the crystal, the translational and rotational lattice motions are not coupled. aip.org Group theory predicts that six of the translational modes are infrared active, and eight of the rotational-type modes are Raman active. aip.org

Experimental studies have successfully observed these lattice modes. In the far-infrared spectrum of polycrystalline this compound at 77°K, all six predicted pseudotranslational modes are observed. aip.org In the Raman spectrum, seven distinct bands have been observed, which is one less than the eight symmetry-allowed pseudorotational modes. aip.orgaip.org

Table 2: Observed Lattice Mode Frequencies for Solid this compound

| Spectroscopy Type | Number of Observed Bands | Description |

|---|---|---|

| Infrared | 6 | Pseudotranslational modes |

Coherent Anti-Stokes Raman Scattering (CARS) is a nonlinear optical technique that offers significantly enhanced signal strength compared to spontaneous Raman spectroscopy, making it a powerful tool for studying gas-phase species and reaction dynamics. wikipedia.orgyoutube.com CARS involves the interaction of three laser beams (pump, Stokes, and probe) with the sample to generate a coherent signal at the anti-Stokes frequency. wikipedia.org

A notable application of CARS in the study of this compound-related compounds is the investigation of the photolysis of this compound isothiocyanate (NCNCS). The 266 nm pulsed laser photodissociation of NCNCS leads to the formation of isothis compound (CNCN). researchgate.net The strongest Raman-active vibrational bands of the photolysis product, CNCN, were detected using CARS spectroscopy in the 5 µm region. researchgate.net This study demonstrated that the direct cleavage of the C–S bond is the most probable pathway for the generation of CNCN from NCNCS. researchgate.net

Rotational Spectroscopy and Precise Molecular Structure Determination

Rotational spectroscopy measures the energies of transitions between quantized rotational states of molecules in the gas phase. wikipedia.org For polar molecules, these transitions can be observed using microwave spectroscopy, which can provide extremely precise values for molecular bond lengths and angles. wikipedia.orgtanta.edu.eg

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules. tanta.edu.eg By analyzing the frequencies of the rotational transitions, the moments of inertia of the molecule can be determined with high precision. From the moments of inertia, the molecular geometry, including bond lengths and angles, can be calculated. wikipedia.org

While the this compound molecule (NCCN) itself is non-polar and therefore does not have a pure rotational microwave spectrum, its isomers and related compounds are often polar and have been studied extensively by this method. For example, the rotational spectrum of this compound isocyanate (NCNCO) has been analyzed. rsc.org The spectrum was found to be that of a slightly asymmetric prolate rotor, indicating a bent structure, with dipole moment components along two of the principal inertial axes. rsc.org This technique is also crucial for identifying different isomers of a compound in a mixture, as each isomer will have a unique rotational spectrum.

Electronic Spectroscopy and Excited State Characterization of this compound

Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule, which typically occur in the ultraviolet and visible regions of the electromagnetic spectrum. These studies provide information about the energies and structures of electronically excited states.

Theoretical calculations, such as the Configuration Interaction Singles (CIS) and Complete Active Space Self-Consistent Field (CASSCF) methods, have been employed to predict the geometries and vibrational frequencies of the ground and excited states of this compound and related linear molecules. acs.org A key finding for this class of molecules is that they can become trans-bent in certain excited states, particularly the first excited state. acs.org For this compound, electron energy loss spectroscopy has been used to probe transient anion states (resonances). nsf.gov These experiments have identified four resonance states centered around 0.36 eV, 4.1 eV, 5.3 eV, and 7.3 eV. nsf.gov The lowest of these is a shape resonance (²Πᵤ), which is manifested by a distinct boomerang-like structure in the vibrational excitation functions. nsf.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | NCCN |

| Isothis compound | CNCN |

| This compound isothiocyanate | NCNCS |

UV-Vis Spectroscopy for Electronic Transitions and Absorption Bands

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible radiation, its electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uklibretexts.org The absorption of this radiation is restricted to specific functional groups, known as chromophores, that have valence electrons with low excitation energies. shu.ac.uk

In the context of this compound, the term "this compound bands" often refers to the molecular absorption bands of the cyano radical (CN), which are prominently observed in the spectra of cooler stars, particularly G and K-type giants. daviddarling.infooxfordreference.comwikipedia.org These bands, with prominent features around 388.9 nm and 421.6 nm, serve as an important indicator of stellar luminosity. daviddarling.infowikipedia.org While these observations pertain to the CN radical, the study of this compound ((CN)₂) itself also reveals characteristic electronic transitions. The types of electronic transitions possible in organic molecules include σ → σ, n → σ, π → π, and n → π. youtube.comslideshare.net For this compound, which contains triple bonds and non-bonding electrons on the nitrogen atoms, the π → π* and n → π* transitions are of particular interest as they typically fall within the experimentally accessible UV-Vis range. libretexts.org

Table 1: Key UV Absorption Systems of the NCN Radical (an intermediate related to this compound)

| Wavelength Range | Description |

| ~3290 Å (329 nm) | Previously reported absorption system. aip.org |

| 3000 - 2400 Å (300-240 nm) | A progression of bands with spacing of approximately 1045 cm⁻¹. aip.org |

This data is derived from matrix isolation studies of the photolysis of this compound azide (B81097), which produces the NCN radical. aip.org

Photoelectron Spectroscopy for Ionization Energies and Electronic Configurations

Photoelectron spectroscopy (PES) provides direct experimental measurement of the ionization energies of a molecule by analyzing the kinetic energy of electrons ejected upon photoionization. libretexts.orgkhanacademy.org This technique offers profound insights into the electronic structure and bonding of molecules.

A vacuum ultraviolet pulsed field ionization-photoelectron (PFI-PE) study of this compound has provided highly accurate ionization energies for the formation of the this compound cation (NCCN⁺) in its various electronic states. aip.org These values are crucial for understanding the energy levels of the molecular orbitals.

Table 2: Ionization Energies of this compound (NCCN)

| Resulting Cation State | Ionization Energy (eV) |

| X̃ ²Πg | 13.371 ± 0.001 |

| Ã ²Σg⁺ | 14.529 ± 0.001 |

| B̃ ²Σu⁺ | 14.770 ± 0.001 |

| C̃ ²Πu | 15.516 ± 0.001 |

Data sourced from a vacuum ultraviolet pulsed field ionization-photoelectron study. aip.org

The analysis of the photoelectron spectra reveals not only the primary ionization energies but also the vibronic structure of the resulting cation, showing progressions in the symmetric CN stretch, the C-C stretch, and bending vibrations. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound-Containing Compounds

While NMR spectroscopy is a cornerstone of structural elucidation for many organic compounds, its direct application to the gaseous molecule this compound ((CN)₂) is not standard. msu.edu However, ¹³C NMR spectroscopy is immensely valuable for characterizing compounds that contain the cyano (-C≡N) group. udel.edulibretexts.org The chemical shift of the carbon atom in the cyano group is sensitive to its electronic environment.

Quantitative ¹³C NMR has been developed as a method for the purity analysis of related compounds like hydrogen cyanide and this compound chloride. nih.gov Studies on these compounds show that the spin-lattice relaxation times (T₁) for the carbon in this compound chloride are in the range of 20 to 31 seconds at temperatures between 5 and 15 °C. nih.gov

In biochemical applications, ¹³C NMR has been used to study proteins that have been chemically modified with ¹³C-enriched cyanide, a process known as cyanylation. nih.gov This allows for the investigation of the local environment of specific cysteine residues within a protein.

Table 3: ¹³C NMR Data for Cyanide and Related Compounds

| Compound/Species | Conditions | ¹³C Chemical Shift (ppm) | Notes |

| This compound Chloride | 75 and 126 MHz, 5-15°C | Not specified in abstract | T₁ values range from 20-31 s. nih.gov |

| Hydrogen Cyanide | 75 and 126 MHz, 5-15°C | Not specified in abstract | T₁ values range from 10-18 s. nih.gov |

| Cyanylated Flavodoxin | - | Resonances observed | Used ¹³C-enriched cyanide. nih.gov |

This table illustrates the application of ¹³C NMR to compounds containing the cyano moiety.

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound through its fragmentation patterns. wikipedia.org The electron ionization mass spectrum of this compound would reveal the molecular ion (C₂N₂⁺) and various fragment ions resulting from the cleavage of the C-C and C≡N bonds.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry used to determine the relative abundance of isotopes in a sample. This is particularly useful for source attribution and for studying reaction mechanisms. usgs.gov The isotopic signatures of carbon (δ¹³C) and nitrogen (δ¹⁵N) in cyanide-containing materials can be distinctive. nih.gov Commercial cyanide samples, for instance, have shown δ¹³C values ranging from -51.96‰ to -25.77‰ and δ¹⁵N values from -4.51‰ to +3.81‰. nih.gov This variation often reflects the manufacturing process and the sources of carbon and nitrogen used. usgs.gov

Table 4: Isotopic Signatures of Commercial Cyanide Samples

| Isotope Ratio | Range of Values (‰) |

| δ¹³C | -51.96 to -25.77 |

| δ¹⁵N | -4.51 to +3.81 |

Data from a study on the isotopic analysis of commercial potassium and sodium cyanide samples. nih.gov

Gas chromatography-mass spectrometry (GC-MS) with stable isotope internal standards (e.g., K¹³C¹⁵N) is a highly sensitive method for the analysis of cyanide, allowing for accurate quantification by correcting for matrix effects. researchgate.net

Matrix-Isolation Spectroscopy for Unstable this compound Species and Intermediates

Matrix-isolation is an experimental technique used to study highly reactive or unstable species. fu-berlin.deebsco.com The species of interest is trapped within a rigid, inert matrix (typically a noble gas like argon or neon) at cryogenic temperatures. ebsco.comwikipedia.org This isolation prevents the reactive species from undergoing bimolecular reactions, allowing for their spectroscopic characterization. fu-berlin.de

This technique has been instrumental in studying intermediates and unstable species related to this compound. A key example is the study of the photolysis of this compound azide (N₃CN). When this compound azide is isolated in an argon matrix at 14 K and photolyzed, it decomposes to produce molecular nitrogen and the highly reactive NCN radical. aip.org The infrared and ultraviolet absorption spectra of the NCN radical can then be recorded and analyzed. aip.org

Table 5: Vibrational Fundamentals of the NCN Radical in an Argon Matrix

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Infrared-active fundamental | 423 |

| Infrared-active fundamental | 1475 |

| Symmetric stretching fundamental (ν₁) | 1197 (deduced) |

Data obtained from matrix-isolation infrared spectroscopy studies. aip.orgaip.org

These studies not only allow for the identification of the vibrational frequencies and electronic absorption bands of unstable species like NCN but also enable the investigation of their subsequent photochemical reactions. For example, further photolysis of NCN can lead to the production of carbon atoms. aip.orgaip.org

Coordination Chemistry of Cyanogen

Cyanogen as a Ligand: Investigating Coordination Modes (e.g., N-bonded, C-bonded)

This compound (N≡C−C≡N), a neutral pseudohalogen, primarily functions as a ligand by donating electron density from its terminal nitrogen atoms. The most well-characterized coordination mode is an "end-on" N-bonded fashion, where one nitrogen atom binds to the metal center, resulting in a linear or near-linear M-N-C arrangement. acs.org This mode is particularly prevalent in complexes with noble metals. acs.org

While the isoelectronic cyanide anion (CN⁻) almost invariably coordinates to transition metals through its carbon atom, the neutral this compound ligand utilizes the lone pair of electrons on one of its nitrogen atoms for σ-donation. researchgate.netlibretexts.org Computational studies on the cyanide anion have shown that while the nitrogen terminus is a slightly better hydrogen bond acceptor, the carbon terminus is the preferred site for covalent bond formation. nih.govresearchgate.net For the neutral NCCN molecule, however, the terminal nitrogen lone pairs are the primary sites for coordination to a metal center.

Synthesis and Spectroscopic Characterization of Transition Metal this compound Complexes

Transition metal this compound complexes are often synthesized under specific, controlled conditions, such as the co-condensation of metal atoms with this compound in an inert gas matrix at cryogenic temperatures. acs.org For instance, the gas-phase reaction of copper vapor with this compound has been shown to produce monomeric copper(I) cyanide. researchgate.net

Infrared (IR) spectroscopy is a principal tool for the characterization of these complexes. The coordination of this compound to a metal center induces significant and informative shifts in its vibrational frequencies. Bonding analysis indicates that metal-to-ligand back-donation into the 2πu orbitals of this compound destabilizes the C-N bond while stabilizing the C-C bond. acs.org This is spectroscopically observed as a decrease in the C-N stretching frequency and an increase in the C-C stretching frequency compared to the free this compound molecule.

A key synthetic route to simple this compound complexes involves the reaction of noble metal atoms with this compound within a frozen, inert matrix like argon. The this compound complexes of iridium, palladium, and platinum have been successfully prepared using this matrix isolation technique. acs.org The reactions proceed spontaneously upon gentle warming (annealing) of the matrix, allowing the isolated metal atoms and this compound molecules to diffuse and react. acs.org

A significant finding from these studies is the stability of the resulting [M(NCCN)] complexes. For these late transition metals, the reaction cleanly yields the end-on this compound complex without further fragmentation to cyanide or isocyanide products. acs.org This contrasts with the reactivity observed for early transition metals, lanthanides, and actinides, which are presumed to promote the cleavage of the this compound molecule. acs.org

The metal-ligand bond in end-on this compound complexes is understood through the Dewar-Chatt-Duncanson model, involving a synergistic combination of two main components:

Ligand-to-Metal σ-Donation: An electron pair from a polarized σ orbital of the nitrogen atom is donated into a vacant d-orbital (e.g., the dz²) on the metal center. acs.org

Metal-to-Ligand π-Back-Donation: Electron density from filled metal d-orbitals (e.g., dxz, dyz) is donated back into the empty 2πu antibonding orbitals of the this compound ligand. acs.org

This π-back-donation is crucial as it directly influences the internal bonding of the this compound ligand. By populating antibonding orbitals that are localized on the C-N bonds, it causes a weakening and lengthening of these bonds. Conversely, the same orbitals have C-C bonding character, leading to a strengthening and shortening of the central carbon-carbon bond. acs.org These theoretical predictions are consistent with experimental spectroscopic data. acs.org

The table below summarizes the calculated changes in the C-N and C-C bond lengths for noble metal-cyanogen complexes compared to the free this compound molecule.

| Complex | Change in C-N Bond Length (Å) | Change in C-C Bond Length (Å) |

| [Ir(NCCN)] | +0.010 to +0.015 | -0.013 to -0.020 |

| [Pd(NCCN)] | +0.010 to +0.015 | -0.013 to -0.020 |

| [Pt(NCCN)] | +0.010 to +0.015 | -0.013 to -0.020 |

Data sourced from Inorganic Chemistry. acs.org

Theoretical Investigations of Metal-Cyanogen Bonding and Electronic Structure

Theoretical and computational methods, particularly Density Functional Theory (DFT), have been indispensable in elucidating the properties of metal-cyanogen complexes. These calculations provide deep insights into molecular geometries, electronic structures, and the nature of the metal-ligand bond, often in close concert with experimental findings. acs.org

For the noble metal complexes [Ir(NCCN)], [Pd(NCCN)], and [Pt(NCCN)], DFT calculations predicted linear geometries and identified the most stable electronic spin states, as detailed in the table below. acs.org

| Complex | Predicted Geometry | Predicted Spin State |

| [Ir(NCCN)] | Linear | Doublet |

| [Pd(NCCN)] | Linear | Singlet |

| [Pt(NCCN)] | Linear | Singlet |

*Data sourced from Inorganic Chemistry. acs.org *

Furthermore, bonding analysis derived from these calculations confirms the dual nature of the interaction, quantifying the contributions of σ-donation and π-back-donation. acs.org Theoretical studies on related dinuclear cyanide systems have also explored the conditions necessary for C-N bond cleavage, finding that extensive back-donation from electron-rich, high-energy metal d-orbitals into the cyanide π* orbitals is a prerequisite. rsc.org

Reactivity and Stability of this compound-Containing Coordination Compounds

The stability of this compound complexes is highly dependent on the metal center. As noted, complexes with noble metals such as iridium, palladium, and platinum are sufficiently stable to be isolated in cryogenic matrices and resist fragmentation. acs.org

A primary mode of reactivity for this compound is its interaction with metal complexes in low oxidation states. In many instances, this compound engages in oxidative addition reactions. This process is believed to occur via an initial step involving the formation of a this compound complex, which is then followed by an internal redox reaction. zenodo.org This subsequent step leads to the cleavage of the C-C bond and the formation of a more stable dicyano complex, with a corresponding increase in the metal's oxidation state. zenodo.org

While the stability of M-NCCN complexes in solution is not extensively documented, the general reactivity of related cyano compounds provides some context. For example, this compound halides like this compound chloride are known to be unstable under certain conditions, such as in aqueous solutions containing free chlorine, where they undergo catalyzed hydrolysis. researchgate.netnih.gov The study of the reactivity of this compound-containing coordination compounds remains an area of active investigation.

Astrochemical and Extraterrestrial Presence of Cyanogen

Indirect Detection and Abundance Estimates in Interstellar and Circumstellar Media

The presence of cyanogen in space has been primarily established through the detection of related, polar molecules that serve as proxies. csic.escsic.escsic.es

Detection of Protonated this compound (NCCNH+) through Rotational Transitions

The first solid evidence for the presence of this compound in interstellar clouds came from the detection of its protonated form, NCCNH+. aanda.orgcsic.esresearchgate.netarxiv.orgresearchgate.net Protonated this compound is a polar molecule, allowing for its identification through radioastronomical techniques by observing its rotational transitions. aanda.orgcsic.esresearchgate.net

Observations using telescopes like the Yebes 40m radiotelescope and the IRAM 30m telescope have identified NCCNH+ through its J = 5−4 and J = 10−9 rotational transitions in cold dark clouds such as TMC-1 and L483. aanda.orgresearchgate.netarxiv.orgresearchgate.net

Derived beam-averaged column densities for NCCNH+ are on the order of 1010 cm-2 in these regions, translating to relatively low fractional abundances compared to H2, typically in the range of (1–10) × 10-12. aanda.orgresearchgate.netarxiv.orgresearchgate.net

Table 1: Beam-Averaged Column Densities for NCCNH+

| Source | Rotational Transitions Observed | Beam-Averaged Column Density (cm-2) | Fractional Abundance (relative to H2) |

| TMC-1 | J = 5-4, J = 10-9 | (8.6 ± 4.4) × 1010 | (1–10) × 10-12 |

| L483 | J = 5-4, J = 10-9 | (3.9 ± 1.8) × 1010 | (1–10) × 10-12 |

Chemical models predict an abundance ratio of NCCNH+/NCCN around 10-4. aanda.orgcsic.esresearchgate.netresearchgate.net This suggests that the abundance of this compound (NCCN) in dark clouds could be significantly higher, potentially in the range of (1–10) × 10-8 relative to H2, comparable to other abundant nitriles like HCN, HNC, and HC3N. aanda.orgastrobiology.comcsic.esarxiv.orgresearchgate.netresearchgate.netastrochem-tools.org

Discovery of Isothis compound (CNCN) as Evidence of Interstellar this compound

Further evidence supporting the presence of this compound in interstellar space came with the discovery of its metastable and polar isomer, isothis compound (CNCN). astrobiology.comarxiv.orgaanda.orgcsic.escsic.esastrochem-tools.orgaip.org Isothis compound has a moderate dipole moment, making it detectable through radioastronomical observations. aip.org

CNCN was first detected in the L483 dense cloud and tentatively identified in TMC-1 through the observation of various rotational transitions. astrobiology.comarxiv.orgaanda.orgastrochem-tools.org The detection of CNCN in the interstellar medium reinforces the hypothesis that this compound is present and potentially abundant. astrobiology.comarxiv.orgcsic.escsic.esastrochem-tools.orgaip.org

Beam-averaged column densities for CNCN have been derived, with values around 1.6 × 1012 cm-2 in L483 and 9 × 1011 cm-2 in TMC-1. astrobiology.comarxiv.orgastrochem-tools.org These observations imply fractional abundances relative to H2 in the range of (5–9) × 10-11. astrobiology.comarxiv.orgastrochem-tools.org

Table 2: Beam-Averaged Column Densities for Isothis compound (CNCN)

| Source | Beam-Averaged Column Density (cm-2) | Fractional Abundance (relative to H2) |

| L483 | 1.6 × 1012 | (5–9) × 10-11 |

| TMC-1 | 9 × 1011 | (5–9) × 10-11 |

Chemical modeling suggests that the expected this compound abundance is significantly higher than that of isothis compound, potentially by a factor of 100. arxiv.orgaanda.org This further supports the idea that this compound is abundant in the gas phase in cold interstellar environments, even though it is not directly observable through its rotational spectrum. arxiv.orgaanda.org

Chemical Modeling of this compound Formation and Evolution in Astrochemical Environments

Chemical modeling plays a crucial role in understanding the formation and evolution of this compound in astrochemical environments, particularly in cold interstellar clouds where direct detection is challenging. arxiv.orgaanda.orgresearchgate.net Detailed chemical networks have been developed to investigate the nitrogen chemistry leading to the formation of species like isothis compound and, by inference, this compound. arxiv.orgaanda.org

Key this compound production pathways considered in these models include reactions between CN and HNC, and between N and C3N. arxiv.orgaanda.org Comparisons between observed abundances of various nitrogen-bearing species (including CN, HCN, HNC, C3N, CNCN, and NCCNH+) and the predictions from chemical models show good agreement, supporting the proposed formation routes. arxiv.orgaanda.org